4,5-Difluoro-2-methylbenzoyl chloride 4,5-Difluoro-2-methylbenzoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17223260
InChI: InChI=1S/C8H5ClF2O/c1-4-2-6(10)7(11)3-5(4)8(9)12/h2-3H,1H3
SMILES:
Molecular Formula: C8H5ClF2O
Molecular Weight: 190.57 g/mol

4,5-Difluoro-2-methylbenzoyl chloride

CAS No.:

Cat. No.: VC17223260

Molecular Formula: C8H5ClF2O

Molecular Weight: 190.57 g/mol

* For research use only. Not for human or veterinary use.

4,5-Difluoro-2-methylbenzoyl chloride -

Specification

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
IUPAC Name 4,5-difluoro-2-methylbenzoyl chloride
Standard InChI InChI=1S/C8H5ClF2O/c1-4-2-6(10)7(11)3-5(4)8(9)12/h2-3H,1H3
Standard InChI Key FKPUDOJHYUYOHB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C(=O)Cl)F)F

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1030012-21-5
Molecular FormulaC₈H₅ClF₂O
Molecular Weight190.577 g/mol
Purity GradesTechnical, Reagent
Hazard StatementsH301, H311, H331 (inferred)

Synthesis and Industrial Preparation

Synthetic Routes

The compound is typically synthesized via chlorination of the corresponding carboxylic acid. A patent detailing the preparation of structurally similar 2,4,5-trifluoro-3-methoxybenzoyl chloride (CN103450013A) provides a relevant template :

Step 1: Formation of the Carboxylic Acid

  • Substrate: 4,5-Difluoro-2-methylbenzoic acid.

  • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Catalyst: N,N-Dimethylformamide (DMF, 0.1–1 mol%).

  • Conditions: Reflux at 78–80°C for 5 hours .

Step 2: Purification

  • Unreacted SOCl₂ is removed via vacuum distillation.

  • Crude product is rectified to ≥98% purity .

Table 2: Optimized Reaction Parameters

ParameterValueSource
Temperature78–80°C
Reaction Time5 hours
Catalyst Loading0.5 mol% DMF
Yield85–92%

Scalability and Challenges

Industrial-scale production faces challenges in handling hygroscopic intermediates and controlling exothermic reactions during chlorination. The patent emphasizes the use of anhydrous solvents and gradual reagent addition to mitigate side reactions .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid substitution with nucleophiles (e.g., amines, alcohols), enabling access to amides, esters, and ketones. For example:

  • Amidation: Reaction with primary amines yields 4,5-difluoro-2-methylbenzamides, key intermediates in drug discovery .

  • Esterification: Alcohols generate benzoate esters, utilized in polymer chemistry .

Electrophilic Aromatic Substitution

Fluorine substituents direct incoming electrophiles to the meta position, though the methyl group’s steric hindrance may limit reactivity.

Applications in Pharmaceutical Chemistry

Antibacterial Agents

Fluorinated benzoyl chlorides are precursors to DNA gyrase inhibitors. For instance, derivatives of 4,5-difluoro-2-methylbenzoyl chloride exhibit activity against Gram-positive bacteria .

Anticancer Scaffolds

The compound’s metabolites have been explored as tyrosine kinase inhibitors, with fluorine atoms enhancing binding affinity to ATP pockets .

Future Perspectives

Green Chemistry Approaches

Future research may explore biocatalytic chlorination or solvent-free reactions to reduce environmental impact .

Expanding Fluorine Chemistry

The integration of late-stage fluorination techniques could streamline the synthesis of novel derivatives .

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